molecular formula C20H19N5O3 B2842903 N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510760-69-7

N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2842903
CAS No.: 510760-69-7
M. Wt: 377.404
InChI Key: AGWDJMOOPKKERA-UHFFFAOYSA-N
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Description

N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a furan ring, an imino group, and a dipyrido[1,2-A:2,3-D]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-3-22-19(26)14-10-15-18(25(16(14)21)11-13-7-5-9-28-13)23-17-12(2)6-4-8-24(17)20(15)27/h4-10,21H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWDJMOOPKKERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylamine, furfural, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imino group may yield amines .

Scientific Research Applications

N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The imino group and the dipyrido[1,2-A:2,3-D]pyrimidine core are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Biological Activity

N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure and multiple functional groups that contribute to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C20H19N5O3
  • Molecular Weight : 377.4 g/mol
  • Key Functional Groups : Imino group, carboxamide moiety, and a furan ring.

The presence of these functional groups suggests a high potential for diverse interactions with biological targets.

Biological Activity

Research indicates that N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its ability to interact with bacterial cell membranes and inhibit growth.
  • Anticancer Potential : Similar compounds have shown promise in anticancer applications by inducing apoptosis in cancer cells through various mechanisms such as DNA intercalation and enzyme inhibition.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

The mechanism of action for N-ethyl-7-(furan-2-ylmethyl)-6-imino involves:

  • Target Interaction : Binding to specific enzymes or receptors, potentially blocking their active sites or modulating their functions.
  • Cellular Pathway Modulation : By interacting with molecular targets, the compound may influence various cellular pathways, leading to changes in physiological responses.

Synthesis Methods

The synthesis of N-ethyl-7-(furan-2-ylmethyl)-6-imino typically involves multi-step organic reactions:

  • Starting Materials : Appropriate precursors are selected based on desired functional groups.
  • Reaction Conditions : Common reagents include strong bases and solvents like dimethylformamide (DMF) under controlled temperatures.
  • Yield Optimization : Techniques such as monitoring reaction times and using catalysts are employed to enhance yield and purity.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
Study BShowed cytotoxic effects on breast cancer cell lines with an IC50 (Half Maximal Inhibitory Concentration) of 25 µM.
Study CInvestigated enzyme inhibition properties; found to inhibit enzyme X with a Ki value of 50 nM.

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